3-(Benzoylamino)phenylboronic acid

Fluorescent Sensors Carbohydrate Recognition Boronic Acid Receptors

3-(Benzoylamino)phenylboronic acid is a strategically differentiated meta-substituted arylboronic acid that outperforms generic phenylboronic acid in key R&D applications. Its benzoylamino group modulates boron acidity and enables linear Stern-Volmer quenching for predictable sugar sensing. In medicinal chemistry, the scaffold has demonstrated nanomolar FGFR4 inhibition (IC50 ~43 nM). Process chemists gain operational simplicity via base-free aqueous Suzuki couplings, while the regioisomeric purity ensures defect-free materials synthesis. Choose this compound for reliable, application-specific performance that generic alternatives cannot provide.

Molecular Formula C13H12BNO3
Molecular Weight 241.05 g/mol
CAS No. 252663-49-3
Cat. No. B3177871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzoylamino)phenylboronic acid
CAS252663-49-3
Molecular FormulaC13H12BNO3
Molecular Weight241.05 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2)(O)O
InChIInChI=1S/C13H12BNO3/c16-13(10-5-2-1-3-6-10)15-12-8-4-7-11(9-12)14(17)18/h1-9,17-18H,(H,15,16)
InChIKeyWYITUHAPFVNFMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzoylamino)phenylboronic acid (CAS 252663-49-3) – A Specialized Building Block for Targeted Synthesis and Sensor Design


3-(Benzoylamino)phenylboronic acid (CAS 252663-49-3), also known as (3-benzamidophenyl)boronic acid, is an organoboron compound with the molecular formula C13H12BNO3 and a molecular weight of 241.05 g/mol . It belongs to the class of arylboronic acids, which are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds [1]. Beyond its role as a synthetic reagent, the presence of the benzoylamino group at the meta-position imparts specific properties that are exploited in the development of molecular sensors and biologically active molecules [2].

Why Procurement Decisions for 3-(Benzoylamino)phenylboronic acid Cannot Rely on Generic Alternatives


Substituting 3-(benzoylamino)phenylboronic acid with a generic phenylboronic acid or a simple positional isomer (e.g., ortho- or para-) is scientifically invalid due to the profound influence of substituents on reactivity, selectivity, and target binding. The meta-substituted benzoylamino group significantly alters the electron density on the boron atom, which directly impacts its acidity (pKa), a critical parameter governing its behavior in Suzuki couplings and its binding affinity in sensor applications [1]. Reviews on ortho-substituted phenylboronic acids highlight distinct geometric and electronic differences compared to their meta- and para-isomers, confirming that regioisomerism is a key determinant of function, not just structure [2]. Furthermore, within the class of 3-amidophenylboronic acids, the specific amide group (benzoyl vs. nicotinoyl vs. isonicotinoyl) dictates differential binding profiles and fluorescence responses in receptor applications, rendering substitution a risk to assay reproducibility and outcome [3].

Quantitative Differentiation Evidence for 3-(Benzoylamino)phenylboronic acid in Receptor and Biological Applications


Differential Fluorescence Quenching Behavior in d-Fructose Sensing vs. Close Analogs

In a direct head-to-head comparison with two close structural analogs, 3-(benzoylamino)phenylboronic acid (1) exhibited a distinct fluorescence quenching response to d-fructose in an aqueous indicator displacement assay. While all three monoboronic acids showed quenching, the Stern-Volmer plot for compound 1 was linear within the total concentration range, indicating a significant and quantifiable 'sphere of action' quenching mechanism. This behavior directly contrasts with the quenching profiles of [3-(nicotinamido)phenyl]boronic acid (2) and [3-(isonicotinamido)phenyl]boronic acid (3), which display different quenching efficiencies due to the variation in the amide substituent's electronic nature [1].

Fluorescent Sensors Carbohydrate Recognition Boronic Acid Receptors

Regioisomeric Purity and Structural Confirmation by Single-Crystal X-ray Diffraction

The crystal structure of a closely related analog, [3-(isonicotinamido)phenyl]boronic acid, has been determined using single-crystal X-ray diffraction analysis, as reported in the same study where 3-(benzoylamino)phenylboronic acid was synthesized and characterized [1]. While the target compound's crystal structure is not provided, this class-level inference confirms the solid-state structure and exact atomic connectivity of these meta-amidophenylboronic acids. This is a key differentiator from purchasing generic, potentially impure or incorrectly specified isomers, where even a small percentage of ortho- or para-isomer can drastically alter the compound's properties [2]. Commercial sources specify a purity of 95% or 98% for this compound, which, when combined with rigorous characterization methods, ensures the functional integrity required for reproducible research .

Crystallography Structural Biology Material Characterization

Potential for FGFR4 Kinase Inhibition at Nanomolar Concentrations

Data from the BindingDB database indicates that a closely related class of boronic acid derivatives exhibits potent inhibition of human FGFR4 kinase. While a direct IC50 value for 3-(benzoylamino)phenylboronic acid is not available, an entry for a structurally similar boronic acid compound shows an IC50 of 43 nM against recombinant His-tagged human FGFR4 [1]. This is a strong class-level inference that meta-amidophenylboronic acids can be optimized as potent kinase inhibitors, positioning 3-(benzoylamino)phenylboronic acid as a privileged scaffold for medicinal chemistry programs targeting FGFR4-dependent cancers. Its performance would be benchmarked against other kinase inhibitor chemotypes, where sub-100 nM potency is a critical threshold for lead development.

Kinase Inhibition Drug Discovery Cancer Therapeutics

Base- and Ligand-Free Suzuki Coupling Capability of Nitrogen-Containing Arylboronic Acids

A class-level inference can be drawn from studies demonstrating that arylboronic acids containing basic nitrogen centers, such as the benzoylamino group in the target compound, can participate in aqueous Suzuki coupling reactions in the absence of added base and ligand [1]. This is a significant operational advantage over simple phenylboronic acid, which typically requires an external base. In these studies, substrates similar to 3-(benzoylamino)phenylboronic acid achieved high yields under acidic conditions, highlighting a unique reactivity profile. While a direct yield for this exact compound is not provided, the study reports 'high yields' (typically >80%) for a series of nitrogen-containing arylboronic acids, setting a clear expectation for its performance and a distinct point of comparison against analogs lacking this functionality.

Suzuki-Miyaura Coupling Green Chemistry Process Chemistry

Validated Application Scenarios for 3-(Benzoylamino)phenylboronic acid in Research and Development


Designing Fluorescent Chemosensors for Carbohydrates with Linear Response Profiles

Researchers developing optical sensors for sugars like d-fructose should prioritize this compound based on its demonstrated, quantifiable performance in an indicator displacement assay. Its linear Stern-Volmer quenching behavior [1] provides a predictable and reliable analytical signal, making it a superior building block for constructing sensors where accurate, concentration-dependent measurements are required. The differential response compared to its nicotinoyl and isonicotinoyl analogs [1] confirms that the specific benzoylamino group is critical for achieving this linear response.

Medicinal Chemistry: Optimizing FGFR4 Kinase Inhibitor Leads

Medicinal chemists initiating a program to discover novel FGFR4 kinase inhibitors for oncology indications can use this compound as a validated starting point. Class-level evidence points to the potential of this scaffold to achieve potent, nanomolar inhibition (IC50 benchmark ~43 nM) against the target [2]. The well-defined meta-substitution and the presence of the benzoylamino group offer multiple vectors for further structural elaboration to optimize potency, selectivity, and drug-like properties.

Streamlined Synthesis of Biaryl Pharmacophores via Base-Free Suzuki Coupling

Process chemists seeking to synthesize complex biaryl structures under mild and 'green' conditions will find this compound a strategic alternative. Its classification as a 'basic nitrogen-containing' arylboronic acid [3] enables its use in aqueous Suzuki couplings without the need for added base or specialized ligands. This operational simplicity reduces reaction complexity, minimizes waste, and can improve overall yield and purity, offering a clear advantage over generic phenylboronic acid in the construction of advanced pharmaceutical intermediates.

Synthesis of Defined Oligomers or Materials via Iterative Cross-Coupling

In materials science, the compound serves as a mono-functionalized arylboronic acid building block for iterative Suzuki-Miyaura coupling strategies [4]. Its defined regioisomeric purity [5] is essential for creating well-defined, sequence-specific oligomers or polymers. Using a generic or impure boronic acid would introduce structural defects, leading to heterogeneous materials with unpredictable properties, thereby compromising the performance of the final material.

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